molecular formula C17H15Cl2N3O2 B6574061 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea CAS No. 1207034-64-7

1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea

Cat. No.: B6574061
CAS No.: 1207034-64-7
M. Wt: 364.2 g/mol
InChI Key: AOHPEFIYXKMBOQ-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea is a di-substituted urea derivative characterized by a 3,4-dichlorophenyl group on one terminal and a 3-(2-oxopyrrolidin-1-yl)phenyl moiety on the other. The 3,4-dichlorophenyl substituent is a common pharmacophore in medicinal chemistry, often associated with enhanced binding affinity due to its electron-withdrawing properties.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2/c18-14-7-6-12(10-15(14)19)21-17(24)20-11-3-1-4-13(9-11)22-8-2-5-16(22)23/h1,3-4,6-7,9-10H,2,5,8H2,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOHPEFIYXKMBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea typically involves the following steps:

  • Formation of the Dichlorophenyl Urea Intermediate: The dichlorophenyl group is first reacted with an appropriate isocyanate to form the dichlorophenyl urea intermediate.

  • Introduction of the Pyrrolidinone Group: The pyrrolidinone group is then introduced through a nucleophilic substitution reaction, where the intermediate reacts with a suitable pyrrolidinone derivative.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow chemistry to enhance efficiency and scalability.

Types of Reactions:

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the compound.

  • Substitution: Nucleophilic substitution reactions are common, where various nucleophiles can replace existing groups in the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides are used, with reaction conditions varying based on the specific nucleophile.

Major Products Formed:

  • Oxidation Products: Hydroxylated derivatives, carboxylic acids, and ketones.

  • Reduction Products: Reduced amine derivatives and alcohols.

  • Substitution Products: Various substituted ureas and pyrrolidinones.

Scientific Research Applications

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.

  • Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 1-(3,4-dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Arylurea Derivatives

The compound’s structural analogs differ primarily in the substituents on the phenyl rings. Key comparisons include:

Compound Name Substituent 1 (R1) Substituent 2 (R2) Yield (%) Molecular Weight (g/mol) Source
1-(3,4-Dichlorophenyl)-3-[3-(2-oxopyrrolidin-1-yl)phenyl]urea 3,4-Dichlorophenyl 3-(2-Oxopyrrolidin-1-yl)phenyl N/A ~403.3 (calculated) Target
1-(3,4-Dichlorophenyl)-3-(4-(4-(piperazin-1-ylmethyl)thiazol-2-yl)phenyl)urea (9g) 3,4-Dichlorophenyl 4-(4-Piperazin-1-ylmethyl-thiazol-2-yl)phenyl 78.5 462.1
1-(4-Cyanophenyl)-3-(3,4-dichlorophenyl)urea (6g) 4-Cyanophenyl 3,4-Dichlorophenyl 81.9 306.0
1-(3-Trifluoromethylphenyl)-3-(4-(4-piperazin-1-ylmethyl-thiazol-2-yl)phenyl)urea (9e) 3-Trifluoromethylphenyl 4-(4-Piperazin-1-ylmethyl-thiazol-2-yl)phenyl 83.4 463.2

Key Observations :

  • Electron-Withdrawing Groups: The 3,4-dichlorophenyl group in the target compound and 9g enhances lipophilicity and binding interactions compared to the cyanophenyl group in 6g .
  • Synthetic Yields : Compounds with simpler substituents (e.g., 6g) exhibit higher yields (~81–88%) compared to those with complex heterocycles (e.g., 9g: 78.5%) .

Research Findings and Implications

Pharmacokinetic Considerations
  • The 2-oxopyrrolidinyl group may enhance metabolic stability compared to compounds with nitro groups (e.g., NCPdCPU) or thiadiazole moieties, which are prone to enzymatic reduction or oxidation .

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